molecular formula C9H4BrClOS B1334643 5-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 7312-14-3

5-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1334643
CAS No.: 7312-14-3
M. Wt: 275.55 g/mol
InChI Key: LRYLQGGHNAOVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by acylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-1-benzothiophene is then reacted with oxalyl chloride to form the carbonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.

    Oxidation Products: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction Products: Reduced forms like alcohols or amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-1-benzothiophene-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research .

Industry: The compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and polymers .

Comparison with Similar Compounds

  • 5-Bromo-1-benzothiophene-2-carboxylic acid
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-Bromo-1-benzothiophene

Comparison: 5-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups. This dual functionality allows for a wider range of chemical reactions compared to its analogs. For example, 5-Bromo-1-benzothiophene-2-carboxylic acid lacks the reactivity of the carbonyl chloride group, limiting its use in certain synthetic applications .

Properties

IUPAC Name

5-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYLQGGHNAOVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383790
Record name 5-bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7312-14-3
Record name 5-bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.